ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate
Description
Ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate is a fused heterocyclic compound featuring a thiino-furan scaffold with ester and ketone functional groups. Fused heterocycles like thiino[4,5-d]furan derivatives are often explored for their bioactivity, structural complexity, and utility in drug discovery .
Properties
Molecular Formula |
C11H12O4S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
ethyl 3-methyl-4-oxo-7H-thiopyrano[3,4-b]furan-2-carboxylate |
InChI |
InChI=1S/C11H12O4S/c1-3-14-11(13)10-6(2)9-7(12)4-16-5-8(9)15-10/h3-5H2,1-2H3 |
InChI Key |
MBHHWANRWNTXHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CSCC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the furan moiety. Key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Furan Ring Construction: The furan ring is often introduced via a cyclization reaction involving a suitable diene and a dienophile.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or oxygen atoms in the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its heterocyclic structure is similar to many bioactive molecules, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for creating tailored materials.
Mechanism of Action
The mechanism by which ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved are typically identified through biochemical assays and computational modeling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The ester group at position 2 and ketone at position 4 are critical for hydrogen bonding and solubility. Similar ester-containing heterocycles (e.g., ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate) show enhanced bioavailability due to ester hydrophilicity . In contrast, thiazolo[3,2-a]pyrimidines with cyano substituents exhibit higher metabolic stability but lower solubility .
Computational and Crystallographic Insights
Crystallographic tools like SHELXL and WinGX () are critical for analyzing fused heterocycles. For example:
- Puckering parameters (Cremer-Pople coordinates) quantify ring non-planarity in thiino-furan systems, affecting binding pocket compatibility .
- Hydrogen-bonding patterns (Etter’s graph-set analysis) in oxazolo[4,5-d]pyrimidines correlate with their stability in crystal lattices .
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